molecular formula C19H16ClNO4 B3898291 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3898291
M. Wt: 357.8 g/mol
InChI Key: UJLWEAYPNNGYSY-ICFOKQHNSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core with multiple substituents, including a chlorobenzoyl group, a hydroxy group, a methoxyphenyl group, and a methyl group.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-21-16(11-5-9-14(25-2)10-6-11)15(18(23)19(21)24)17(22)12-3-7-13(20)8-4-12/h3-10,16,22H,1-2H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWEAYPNNGYSY-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. For example, the chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the hydroxy and methoxy groups can be added through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be further oxidized to a carboxylic acid.

  • Reduction: : The pyrrol-2-one core can be reduced to a pyrrolidine derivative.

  • Substitution: : The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one carboxylic acid.

  • Reduction: : Formation of this compound pyrrolidine derivative.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

This compound is unique due to its specific combination of substituents on the pyrrol-2-one core. Similar compounds might include other substituted pyrroles or benzoyl derivatives, but the presence of the hydroxy, methoxy, and methyl groups in this particular arrangement sets it apart.

List of Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

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